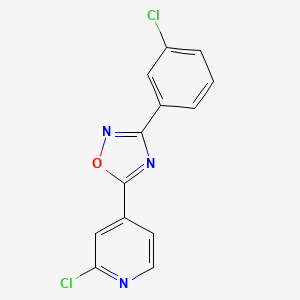

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol es un compuesto heterocíclico que contiene un anillo de oxadiazol sustituido con grupos clorofenil y cloropiridinil

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de 3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol normalmente implica la ciclización de precursores apropiados. Un método común involucra la reacción de 3-clorobenzohidrazida con ácido 2-cloropiridina-4-carboxílico en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3). La reacción se lleva a cabo generalmente en condiciones de reflujo para facilitar la formación del anillo de oxadiazol.

Métodos de producción industrial

La producción industrial de este compuesto puede implicar rutas sintéticas similares pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas puede mejorar el rendimiento y la pureza del producto. Además, la elección de solventes y catalizadores se puede adaptar para garantizar la escalabilidad y la rentabilidad.

Análisis De Reacciones Químicas

Tipos de reacciones

3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol puede experimentar varias reacciones químicas, que incluyen:

Reacciones de sustitución: Los grupos clorofenil y cloropiridinil pueden participar en reacciones de sustitución aromática nucleófila.

Oxidación y reducción: El anillo de oxadiazol se puede someter a oxidación o reducción en condiciones específicas.

Reacciones de acoplamiento: El compuesto se puede utilizar en reacciones de acoplamiento cruzado para formar estructuras más complejas.

Reactivos y condiciones comunes

Sustitución nucleofílica: Reactivos como el metóxido de sodio o el terc-butóxido de potasio se pueden utilizar en condiciones básicas.

Oxidación: Se pueden emplear agentes oxidantes como el permanganato de potasio o el peróxido de hidrógeno.

Reducción: Los agentes reductores como el hidruro de aluminio y litio (LiAlH4) o el borohidruro de sodio (NaBH4) se utilizan comúnmente.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la sustitución nucleófila puede producir varios derivados sustituidos, mientras que la oxidación y la reducción pueden modificar los grupos funcionales presentes en el anillo de oxadiazol.

Aplicaciones Científicas De Investigación

3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol tiene varias aplicaciones de investigación científica:

Química medicinal: Se investiga su potencial como agente antimicrobiano, anticancerígeno y antiinflamatorio.

Ciencia de materiales: El compuesto se puede utilizar en el desarrollo de semiconductores orgánicos y diodos emisores de luz (LED).

Mecanismo De Acción

El mecanismo de acción de 3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol implica su interacción con objetivos moleculares específicos. En aplicaciones medicinales, puede inhibir enzimas o receptores involucrados en vías de enfermedades. Los objetivos moleculares y las vías exactas pueden variar según la aplicación específica y el sistema biológico que se está estudiando.

Comparación Con Compuestos Similares

Compuestos similares

- 3-(4-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol

- 3-(3-Clorofenil)-5-(3-cloropiridin-4-il)-1,2,4-oxadiazol

- 3-(3-Clorofenil)-5-(2-cloropiridin-3-il)-1,2,4-oxadiazol

Singularidad

3-(3-Clorofenil)-5-(2-cloropiridin-4-il)-1,2,4-oxadiazol es único debido a su patrón de sustitución específico, que puede influir en su reactividad química y actividad biológica. La presencia de grupos clorofenil y cloropiridinil puede mejorar su interacción con varios objetivos moleculares, convirtiéndolo en un compuesto versátil para la investigación y aplicaciones industriales.

Actividad Biológica

3-(3-Chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has gained attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, antitumor, and antiviral properties, supported by data tables and relevant case studies.

- Molecular Formula: C13H8Cl2N4O

- Molecular Weight: 303.13 g/mol

- CAS Number: 1710660-91-5

Antimicrobial Activity

Research has shown that oxadiazole derivatives exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

The compound demonstrated moderate antibacterial activity against Staphylococcus aureus and Escherichia coli, with particularly strong effects against Pseudomonas aeruginosa.

Antitumor Activity

The antitumor potential of oxadiazole derivatives has been extensively studied. The specific compound has shown promising results in inhibiting tumor cell proliferation.

Case Study: Antitumor Effects

In a study conducted by Dhumal et al. (2016), various oxadiazole derivatives were tested for their cytotoxic effects on cancer cell lines. The results indicated that the compound significantly inhibited the growth of several cancer types, including breast and lung cancer cells.

Table 2: Cytotoxicity of this compound

| Cancer Cell Line | IC50 (µM) | Reference |

|---|---|---|

| MCF-7 (Breast Cancer) | 12.5 | |

| A549 (Lung Cancer) | 15.0 | |

| HeLa (Cervical Cancer) | 10.0 |

The compound exhibited an IC50 value of 10-15 µM across different cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Antiviral Activity

Recent studies have explored the antiviral properties of oxadiazole derivatives. Preliminary findings suggest that the compound may inhibit viral replication.

Research Findings

A study published in the World Journal of Pharmaceutical Research highlighted the antiviral efficacy of similar oxadiazole compounds against influenza viruses and HIV. Although specific data for this compound is limited, its structural analogs have shown promising results in inhibiting viral enzymes.

Propiedades

Fórmula molecular |

C13H7Cl2N3O |

|---|---|

Peso molecular |

292.12 g/mol |

Nombre IUPAC |

3-(3-chlorophenyl)-5-(2-chloropyridin-4-yl)-1,2,4-oxadiazole |

InChI |

InChI=1S/C13H7Cl2N3O/c14-10-3-1-2-8(6-10)12-17-13(19-18-12)9-4-5-16-11(15)7-9/h1-7H |

Clave InChI |

FGHSXQVEAGKQHI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC(=C1)Cl)C2=NOC(=N2)C3=CC(=NC=C3)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.